N-(3-methylphenyl)-2-[(4-propylphenoxy)acetyl]hydrazinecarbothioamide
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Overview
Description
This compound is characterized by its unique structure, which includes a carbamothioyl group and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(3-METHYLPHENYL)CARBAMOTHIOYL]AMINO}-2-(4-PROPYLPHENOXY)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 3-methylphenyl isothiocyanate, which is then reacted with an appropriate amine to form the carbamothioyl intermediate. This intermediate is subsequently reacted with 2-(4-propylphenoxy)acetic acid under specific conditions to yield the final product. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process parameters are carefully controlled to maintain consistency and quality. Advanced purification techniques, such as recrystallization and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[(3-METHYLPHENYL)CARBAMOTHIOYL]AMINO}-2-(4-PROPYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines are used in the presence of suitable solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{[(3-METHYLPHENYL)CARBAMOTHIOYL]AMINO}-2-(4-PROPYLPHENOXY)ACETAMIDE has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{[(3-METHYLPHENYL)CARBAMOTHIOYL]AMINO}-2-(4-PROPYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-{[(3-METHYLPHENYL)CARBAMOTHIOYL]AMINO}-2-(4-ETHYLPHENOXY)ACETAMIDE
- N-{[(3-METHYLPHENYL)CARBAMOTHIOYL]AMINO}-2-(4-METHYLPHENOXY)ACETAMIDE
- N-{[(3-METHYLPHENYL)CARBAMOTHIOYL]AMINO}-2-(4-BUTYLPHENOXY)ACETAMIDE
Uniqueness
N-{[(3-METHYLPHENYL)CARBAMOTHIOYL]AMINO}-2-(4-PROPYLPHENOXY)ACETAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a carbamothioyl group and a phenoxyacetamide moiety sets it apart from similar compounds, making it a valuable subject for research and development.
Properties
Molecular Formula |
C19H23N3O2S |
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Molecular Weight |
357.5 g/mol |
IUPAC Name |
1-(3-methylphenyl)-3-[[2-(4-propylphenoxy)acetyl]amino]thiourea |
InChI |
InChI=1S/C19H23N3O2S/c1-3-5-15-8-10-17(11-9-15)24-13-18(23)21-22-19(25)20-16-7-4-6-14(2)12-16/h4,6-12H,3,5,13H2,1-2H3,(H,21,23)(H2,20,22,25) |
InChI Key |
WYFPOZGKVICKAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(=O)NNC(=S)NC2=CC=CC(=C2)C |
Origin of Product |
United States |
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